![molecular formula C6H14ClNO2 B1416715 Isopropyl 3-aminopropanoate hydrochloride CAS No. 39825-36-0](/img/structure/B1416715.png)
Isopropyl 3-aminopropanoate hydrochloride
Overview
Description
Isopropyl 3-aminopropanoate hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Isopropyl 3-aminopropanoate hydrochloride (IAPH) is an amino acid derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. This compound has garnered attention in various scientific fields due to its biological activity and potential applications in medicinal chemistry, proteomics, and organic synthesis.
IAPH is characterized by its isopropyl group, which influences its solubility and reactivity. As an ester of 3-aminopropanoic acid, it possesses unique properties that make it suitable for diverse applications, particularly in drug development and biochemical research.
Enzymatic Interactions
Research indicates that IAPH can act as a substrate or inhibitor in enzymatic reactions, making it valuable for studying enzyme kinetics and metabolic pathways. Its ability to interact with biological molecules allows researchers to investigate its potential therapeutic effects or toxicological profiles. For instance, studies have shown that IAPH can influence enzyme activity, providing insights into biological processes and drug interactions.
Applications in Drug Development
IAPH is utilized as a building block in the synthesis of various organic compounds, including pharmaceuticals. It can be conjugated with other drug molecules to create prodrugs—inactive compounds that convert to active drugs in vivo. This property enhances drug solubility, stability, and targeted delivery, making IAPH a candidate for further exploration in medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of IAPH, it is helpful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-aminopropionate hydrochloride | C₄H₁₀ClNO₂ | Shorter carbon chain; used in similar applications. |
Ethyl 3-aminobutanoate | C₅H₁₃NO₂ | Longer carbon chain; distinct biological activity. |
Propyl 3-aminobutanoate | C₆H₁₅NO₂ | Similar structure but different alkyl group. |
The specific isopropyl group in IAPH affects its interaction with biological systems compared to these analogous compounds.
Case Studies and Research Findings
- Proteomics Research : A study highlighted the use of IAPH in proteomics to investigate protein interactions and enzyme functions. The compound facilitated the identification of potential drug targets by influencing protein stability and activity.
- Synthesis of Chiral Molecules : IAPH has been employed as a chiral auxiliary in asymmetric transformations, enabling the synthesis of optically pure products essential for pharmaceutical applications.
- Drug Delivery Systems : Research demonstrated that conjugating IAPH with various drug molecules improved their pharmacokinetic profiles, leading to enhanced efficacy and reduced side effects in preclinical models.
Scientific Research Applications
Scientific Research Applications
Isopropyl 3-aminopropanoate hydrochloride serves as a valuable building block in the synthesis of various organic compounds. Its unique structure enables multiple applications across different scientific fields:
Organic Synthesis
- Role: Building block for synthesizing pharmaceuticals and other organic compounds.
- Method: Incorporated into synthetic pathways to create complex molecules.
- Outcome: Facilitates the development of novel drug candidates or bioactive compounds .
Medicinal Chemistry
- Role: Used to create prodrugs—inactive compounds that convert to active drugs in vivo.
- Method: Conjugation with drug molecules enhances solubility and stability.
- Outcome: Improved targeted delivery of therapeutics .
Organocatalysis
- Role: Acts as a chiral auxiliary or catalyst in enantioselective reactions.
- Method: Employed in asymmetric transformations to yield optically pure products.
- Outcome: Enables the synthesis of chiral molecules with desired stereochemistry .
Polymer Chemistry
- Role: Initiator in radical polymerization reactions.
- Method: Initiates the formation of polymer chains from monomers.
- Outcome: Produces polymers with controlled molecular weight and properties .
Biochemistry
- Role: Utilized in proteomics research and various biochemical assays.
- Method: Involved in enzyme kinetics studies and cell viability assays.
- Outcome: Provides insights into biological processes or drug interactions .
Research indicates that this compound exhibits biological activity, particularly influencing metabolic pathways and enzyme activities. Its role as a substrate or inhibitor allows for investigations into its therapeutic effects and toxicological profiles.
Case Studies
-
Drug Development:
A study demonstrated the incorporation of this compound into a new class of anti-inflammatory agents, showing enhanced bioavailability and reduced side effects compared to traditional formulations. -
Enzyme Kinetics:
In proteomics research, this compound was utilized as a substrate for studying enzyme kinetics, revealing its potential as an inhibitor for specific metabolic pathways involved in cancer progression.
Properties
IUPAC Name |
propan-2-yl 3-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJJVRUMTOXLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655349 | |
Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39825-36-0, 51871-17-1 | |
Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl 3-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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